2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylsulfanyl group, a cyclopropyl group, and a phenyl group attached to a pyridine ring, along with a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with benzylthiol in the presence of a base to introduce the benzylsulfanyl group. The cyclopropyl and phenyl groups can be introduced through subsequent reactions involving cyclopropyl halides and phenylboronic acids, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)benzylideneimidazolones: These compounds share the benzylsulfanyl group but differ in the core structure, leading to different chemical and biological properties.
Thiophene analogs: Compounds with similar sulfur-containing groups but different heterocyclic cores.
Uniqueness
2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity, while the carbonitrile group provides a site for further functionalization.
Properties
IUPAC Name |
2-benzylsulfanyl-6-cyclopropyl-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c23-14-20-19(17-9-5-2-6-10-17)13-21(18-11-12-18)24-22(20)25-15-16-7-3-1-4-8-16/h1-10,13,18H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFIXOSULWHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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